molecular formula C11H19Cl2N3 B1423645 (5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride CAS No. 793675-05-5

(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride

Cat. No.: B1423645
CAS No.: 793675-05-5
M. Wt: 264.19 g/mol
InChI Key: WJPBQPQNMPHPDG-UHFFFAOYSA-N
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Description

(5-Methyl-pyridin-2-yl)-piperidin-4-yl-amine dihydrochloride: is a chemical compound with the molecular formula C11H19Cl2N3 and a molecular weight of 264.19 g/mol . It is a derivative of piperidine and pyridine, featuring a methyl group at the 5-position of the pyridine ring and an amine group attached to the piperidine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-methylpyridine-2-carboxylic acid and piperidine .

  • Reaction Steps: The carboxylic acid group of 5-methylpyridine-2-carboxylic acid is first converted to an amine group through a reduction reaction. This is followed by the formation of an amide bond with piperidine.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

(5-Methyl-pyridin-2-yl)-piperidin-4-yl-amine dihydrochloride: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 5-methyl-pyridine-2-carboxylic acid .

  • Reduction: Reduction reactions can convert the amide group to an amine group.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

  • Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and sulfuric acid for oxidation.

  • Major Products Formed: Products include 5-methyl-pyridine-2-carboxylic acid , piperidine , and various substituted derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: It serves as a ligand in biological studies to understand receptor interactions.

  • Medicine: It is investigated for its potential therapeutic properties in drug development.

  • Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which (5-Methyl-pyridin-2-yl)-piperidin-4-yl-amine dihydrochloride exerts its effects involves:

  • Molecular Targets: The compound interacts with specific receptors and enzymes in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Pyridine derivatives

  • Other substituted pyridines

This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications.

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Properties

IUPAC Name

5-methyl-N-piperidin-4-ylpyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10;;/h2-3,8,10,12H,4-7H2,1H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPBQPQNMPHPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694696
Record name 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793675-05-5
Record name 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride
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(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride
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(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride
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(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride
Reactant of Route 6
(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride

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